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Cyclohexanone, 3-(trifluoromethoxy)-

Cat. No.: B8098461
CAS No.: 2231674-23-8
M. Wt: 182.14 g/mol
InChI Key: KNPHTFJOLYCIOF-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Advanced Chemical Sciences

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. The high electronegativity of fluorine, the second most of any element, and the strength of the carbon-fluorine bond lead to significant changes in the electronic nature, stability, and reactivity of the parent molecule. mdpi.com In the realm of medicinal chemistry, for instance, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates, thereby increasing their in vivo half-life. researchgate.net The substitution of hydrogen with fluorine can block sites of metabolic oxidation, a critical step in drug development. mdpi.com Furthermore, the presence of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals, owing to their unique thermal and electronic properties.

The Cyclohexanone (B45756) Scaffold as a Versatile Synthon in Synthetic Design

The cyclohexanone ring is a fundamental building block in organic synthesis, prized for its versatility and the rich chemistry it enables. vertecbiosolvents.compearson.com As a cyclic ketone, it serves as a precursor to a vast array of more complex molecular architectures. nih.govatamankimya.com Its carbonyl group can readily undergo nucleophilic addition and condensation reactions, while the adjacent α-carbons provide sites for enolate formation and subsequent alkylation or other functionalization. pearson.com This reactivity makes cyclohexanone and its derivatives key starting materials in the synthesis of natural products, pharmaceuticals, and industrial chemicals. vertecbiosolvents.comatamankimya.com Notably, cyclohexanone is a major industrial intermediate, with a significant portion of its production dedicated to the synthesis of precursors for Nylon 6 and Nylon 6,6. atamankimya.com The conformational flexibility of the six-membered ring also allows for stereocontrolled transformations, a crucial aspect of modern asymmetric synthesis.

The Trifluoromethoxy Group as a Modulating Moiety in Chemical Systems

The trifluoromethoxy (-OCF3) group is an increasingly important substituent in the design of functional molecules. researchgate.net It is considered one of the most lipophilic substituents, a property that can significantly enhance the membrane permeability of bioactive compounds. researchgate.net The strong electron-withdrawing nature of the -OCF3 group, a consequence of the three highly electronegative fluorine atoms, can profoundly influence the electronic properties of the molecule to which it is attached. mdpi.com This modulation of electronics can be harnessed to fine-tune the reactivity and binding affinity of a compound to its biological target. mdpi.comnih.gov Despite its utility, the introduction of the trifluoromethoxy group into organic molecules can be challenging due to the instability of the corresponding trifluoromethoxide anion. researchgate.net Consequently, the development of new and efficient methods for trifluoromethoxylation remains an active area of research. researchgate.net

Research Scope and Focus on Cyclohexanone, 3-(trifluoromethoxy)- within Fluorine Chemistry

The compound Cyclohexanone, 3-(trifluoromethoxy)- represents a confluence of the advantageous properties of its constituent parts. The cyclohexanone core provides a robust and synthetically adaptable framework, while the trifluoromethoxy group at the 3-position introduces potent electronic and lipophilic modifications. Research into this specific molecule and its derivatives is driven by the desire to create novel chemical entities with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. The study of its synthesis, reactivity, and conformational analysis provides valuable insights into the fundamental principles of fluorine chemistry and the strategic design of complex functional molecules.

Chemical and Physical Properties of Cyclohexanone, 3-(trifluoromethoxy)-

PropertyValue
Molecular Formula C7H9F3O thermofisher.comchemicalbook.com
Molecular Weight 166.14 g/mol chemicalbook.com
CAS Number 585-36-4 thermofisher.comchemicalbook.com
Appearance Clear colorless to yellow liquid thermofisher.com
Density 1.212 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.400 sigmaaldrich.com
Flash Point 78.88 °C (174.0 °F) sigmaaldrich.com
IUPAC Name 3-(trifluoromethyl)cyclohexan-1-one thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9F3O2 B8098461 Cyclohexanone, 3-(trifluoromethoxy)- CAS No. 2231674-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPHTFJOLYCIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290844
Record name Cyclohexanone, 3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231674-23-8
Record name Cyclohexanone, 3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2231674-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclohexanone, 3 Trifluoromethoxy and Analogues

Strategies for Introducing the Trifluoromethoxy Moiety into Organic Scaffolds

The direct incorporation of a trifluoromethoxy group onto an organic framework presents a significant synthetic challenge. Several strategies have been developed to achieve this transformation, broadly categorized into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation involves the use of a trifluoromethoxide anion (CF3O-) or a synthetic equivalent to displace a suitable leaving group. The trifluoromethoxide anion is a relatively poor nucleophile, which can limit the scope of this approach. beilstein-journals.org However, reagents have been developed to overcome this challenge. For instance, tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) has been used as an effective OCF3-transfer agent for the nucleophilic substitution of primary triflate esters. beilstein-journals.org

In the context of synthesizing Cyclohexanone (B45756), 3-(trifluoromethoxy)-, a potential route could involve the nucleophilic substitution of a leaving group at the 3-position of a cyclohexanone precursor. For example, a precursor such as 3-((methylsulfonyl)oxy)cyclohexan-1-one could be reacted with a suitable trifluoromethoxide source.

Recent advancements have also described the nucleophilic trifluoromethoxylation of alkyl halides without the need for silver salts, broadening the applicability of this method. acs.org

Oxidative Trifluoromethoxylation Pathways and Reagents

Oxidative trifluoromethoxylation provides an alternative route for the introduction of the OCF3 group. Photoredox catalysis has emerged as a powerful tool for this transformation. A light-driven method for the α-trifluoromethoxylation of ketones has been reported, where enol carbonates react with an electrophilic trifluoromethoxylating reagent, such as N-trifluoromethoxy-4-cyano-pyridinium, in the presence of an organic photocatalyst. acs.org This reaction proceeds rapidly under both batch and flow conditions, offering a versatile method for the synthesis of α-trifluoromethoxy ketones. acs.org

While this method has been demonstrated for the α-position, its adaptation for the β-position of a cyclohexanone would require a different synthetic strategy, possibly involving the trifluoromethoxylation of a pre-functionalized substrate.

Another approach involves the multicomponent oxidative trifluoromethylation of alkynes using photoredox catalysis to generate α-trifluoromethyl ketones. nih.govorganic-chemistry.org While this method introduces a trifluoromethyl group, conceptually similar strategies might be developed for the trifluoromethoxy group.

O-Trifluoromethylation of Alcohol and Phenol (B47542) Precursors

The O-trifluoromethylation of alcohols and phenols is a more established method for introducing the trifluoromethoxy group. This approach is particularly relevant for the synthesis of Cyclohexanone, 3-(trifluoromethoxy)-, as it could start from the readily available precursor, 3-hydroxycyclohexanone. nih.govcymitquimica.comchemicalbook.comchemspider.com

One common method involves a two-step process where a phenol is first converted to a fluoroformate, which is then treated with sulfur tetrafluoride (SF4). beilstein-journals.org However, this method uses highly toxic reagents. beilstein-journals.org A milder alternative involves an in situ chlorination/fluorination sequence. beilstein-journals.org

More recently, an unprecedented O-trifluoromethylation of ketones using chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI) has been reported to produce alkenyl trifluoromethyl ethers. nih.gov This method is applicable to cyclic ketones, including 1-indanone (B140024) and α-tetralone, affording the corresponding cyclic alkenyl trifluoromethyl ethers in good yields. nih.gov This strategy could potentially be applied to cyclohexanone to generate 1-(trifluoromethoxy)cyclohex-1-ene, which could then be further functionalized.

The following table summarizes selected examples of O-trifluoromethylation of cyclic ketones to form alkenyl trifluoromethyl ethers. nih.gov

Starting KetoneProductYield (%)
1-Indanone1-(Trifluoromethoxy)-1H-indene75
5-Methoxy-1-indanone5-Methoxy-1-(trifluoromethoxy)-1H-indene80
α-Tetralone1-(Trifluoromethoxy)-3,4-dihydronaphthalene72
1-Benzosuberone1-(Trifluoromethoxy)-6,7-dihydro-5H-benzo rsc.organnulene65
Estrone3-Methoxy-17-(trifluoromethoxy)estra-1,3,5,16-tetraene58

Functionalization and Derivatization of the Cyclohexanone Ring System

The cyclohexanone scaffold is a versatile building block in organic synthesis, amenable to a wide range of functionalization and derivatization reactions. These reactions can be used to construct the desired 3-(trifluoromethoxy)cyclohexanone architecture or to further modify it.

Catalytic Hydrogenation and Oxidation Routes for Cyclohexanone Derivatives

Catalytic hydrogenation is a fundamental transformation for the reduction of the ketone functionality in cyclohexanone derivatives to the corresponding cyclohexanol (B46403). The hydrogenation of cyclohexanone to cyclohexanol has been studied over various catalysts, including Pt-Sn surface alloys and single-atom Pt catalysts. princeton.edusciopen.com The reaction conditions, such as temperature, can significantly influence the selectivity, with lower temperatures favoring the formation of cyclohexanol. princeton.edu In the context of Cyclohexanone, 3-(trifluoromethoxy)-, catalytic hydrogenation would yield 3-(trifluoromethoxy)cyclohexan-1-ol, a potentially valuable intermediate for further derivatization.

Conversely, the oxidation of cyclohexanes is a key industrial process for the production of cyclohexanol and cyclohexanone. acs.orgugm.ac.id Selective oxidation of cyclohexane (B81311) can be achieved using various oxidants and catalysts, such as H4[α-SiW12O40]/TiO2 with hydrogen peroxide. ugm.ac.id Furthermore, a mixture of cyclohexane and cyclohexanone can be oxidized with oxygen in a solvent-free process. nih.gov These oxidation methods could be explored for the synthesis of cyclohexanone precursors or for the derivatization of a pre-existing trifluoromethoxy-substituted cyclohexane ring.

The table below shows the effect of temperature on the selectivity of cyclohexanone hydrogenation over a Pt(111) catalyst. princeton.edu

Temperature (K)Main Product(s)
325-400Cyclohexanol
425-500Cyclohexene and Cyclohexane
600Cyclohexylcyclohexene

Michael Addition and Annulation Reactions to Construct Cyclohexanone Architectures

The Michael addition is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comyoutube.com This reaction is central to the Robinson annulation, a classic method for the synthesis of six-membered rings. wikipedia.org The Robinson annulation combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a cyclohexenone derivative. wikipedia.org

For the synthesis of Cyclohexanone, 3-(trifluoromethoxy)-, one could envision a Michael addition of a trifluoromethoxy-containing nucleophile to an α,β-unsaturated ketone. Alternatively, a trifluoromethoxy-substituted α,β-unsaturated ketone could serve as the Michael acceptor. An enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones has been developed to produce β-trifluoromethyl-substituted cyclohexanones with high yields and enantioselectivities. rsc.orgnih.govrsc.org A similar strategy could potentially be adapted for trifluoromethoxy-containing substrates.

The following table presents examples of the enantioselective synthesis of β-CF3-cyclohexanones via a Michael/aldol cascade reaction. rsc.org

Enone4,4,4-TrifluoroacetoacetateYield (%)Diastereomeric RatioEnantiomeric Excess (%)
ChalconeEthyl 4,4,4-trifluoroacetoacetate951.5:198, 96
(E)-4-Phenylbut-3-en-2-oneEthyl 4,4,4-trifluoroacetoacetate921.2:197, 95
(E)-1,3-Diphenylprop-2-en-1-oneMethyl 4,4,4-trifluoroacetoacetate961.3:199, 97

Annulation reactions, in general, are crucial for the construction of cyclic systems. chim.itnih.gov The Hauser annulation, for instance, involves a Michael addition followed by a Dieckmann condensation. wikipedia.org These and other annulation strategies could be employed to build the cyclohexanone ring with the desired substitution pattern, including the trifluoromethoxy group at the 3-position.

Derivatization of Cyclohexanol Intermediates

A common and direct route to substituted cyclohexanones is the oxidation of the corresponding cyclohexanol precursors. In the context of Cyclohexanone, 3-(trifluoromethoxy)-, the key transformation is the oxidation of 3-(trifluoromethoxy)cyclohexanol.

The synthesis of the precursor alcohol, 3-(trifluoromethoxy)cyclohexanol, can be achieved through multi-step reactions, often starting from materials like m-hydroxybenzotrifluoride. chemicalbook.com Once the cyclohexanol intermediate is obtained, it must be oxidized to the ketone. However, the oxidation of alcohols bearing electron-withdrawing groups like trifluoromethoxy presents unique challenges. The strong inductive effect of the trifluoromethoxy group increases the activation barrier for oxidation compared to non-fluorinated analogues. thieme-connect.com This is often attributed to a decrease in the nucleophilicity of the hydroxyl group or an increase in the C-H bond enthalpy at the alcohol carbon. thieme-connect.com

Consequently, traditional oxidation methods may prove inefficient. thieme-connect.com To overcome this, specific catalytic systems have been developed. One effective approach involves the use of nitroxide catalysts, such as 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT), in conjunction with a primary oxidant like a persulfate salt under photoredox conditions. thieme-connect.com This method has proven effective for preparing both fluorinated and non-fluorinated ketones from their corresponding secondary alcohols. thieme-connect.com

Alternative methods for the conversion of cyclohexanols to cyclohexanones include catalytic dehydrogenation in the vapor phase or oxidation using metal catalysts such as cobalt carbonate with molecular oxygen at elevated temperatures and pressures. google.com While these methods are well-established for unsubstituted cyclohexanol, their adaptation for substrates with sensitive trifluoromethoxy groups requires careful optimization of reaction conditions to prevent side reactions or decomposition. google.com

Convergent Synthesis Approaches for the Incorporation of 3-(trifluoromethoxy) Substitution

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, offers an efficient and flexible strategy for constructing the 3-(trifluoromethoxy)cyclohexanone scaffold. These approaches build the six-membered ring while simultaneously installing the desired substitution pattern.

A prominent convergent method is the Robinson annulation , a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring, which can then be hydrogenated if the saturated cyclohexanone is desired. For fluorinated analogues, this can involve the reaction of a ketone with a vinyl ketone bearing the trifluoromethoxy group, or vice-versa. Research on related trifluoromethyl compounds has shown that organocatalytic Robinson annulation sequences can produce highly functionalized and chiral fluorinated cyclohexenones. nih.govmdpi.com For instance, the reaction between a ketone and a fluorinated chalcone, promoted by a cinchona alkaloid-derived amine catalyst, can yield fluorocyclohexenones with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). mdpi.com

Another powerful convergent strategy is the organocatalytic cascade Michael/aldol reaction . This approach has been successfully employed to construct β-CF3-cyclohexanone skeletons by reacting 4,4,4-trifluoroacetoacetates with α,β-unsaturated enones in the presence of primary amines derived from cinchona alkaloids. rsc.org This method provides access to various substituted β-CF3-cyclohexanones in high yields (81–99%) and with high enantioselectivity (92–99% ee). rsc.org By analogy, a similar strategy could be envisioned for trifluoromethoxy-substituted building blocks.

These convergent syntheses are particularly advantageous as they allow for the strategic introduction of the trifluoromethoxy group via a carefully designed fragment, providing control over the final product's regiochemistry and stereochemistry. nih.gov

Innovations in Catalysis and Reaction Conditions for Fluorinated Cyclohexanone Synthesis

Recent advances in catalysis have revolutionized the synthesis of complex fluorinated molecules, including substituted cyclohexanones. These innovations focus on improving efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and reaction conditions.

Organocatalysis has emerged as a powerful tool. Primary-secondary diamine catalysts have been utilized to catalyze asymmetric Robinson annulations, leading to multiply substituted chiral fluorinated cyclohexenones with excellent enantioselectivities. nih.gov Similarly, cinchona alkaloid amines have been shown to be effective catalysts for one-pot fluorination and Robinson annulation sequences. mdpi.com The acidity of the reaction medium plays a crucial role in these amine-catalyzed reactions; for example, the addition of an acid co-catalyst like CF3C6H4CO2H can significantly improve yield and selectivity. mdpi.com

A significant breakthrough is the development of dual catalysis systems . One such system successfully merges two distinct chiral catalytic cycles: a chiral anion phase-transfer catalysis cycle to activate an electrophilic fluorine source (like Selectfluor) and an enamine activation cycle using a protected amino acid as an organocatalyst. acs.orgescholarship.org This dual approach enables the direct asymmetric fluorination of α-substituted cyclohexanones to generate challenging quaternary fluorine-containing stereocenters with high enantioselectivity. acs.orgacs.org

The following table summarizes the optimization of a one-pot fluorination/Robinson annulation reaction to synthesize a fluorocyclohexenone, illustrating the impact of reaction conditions on yield and selectivity. mdpi.com

Table 1: Optimization of One-Pot Synthesis of 6-Fluorocyclohex-2-en-1-ones Data sourced from a study on one-pot fluorination and organocatalytic Robinson annulation. mdpi.com

EntryAcid Co-catalystBaseTemperature (°C)Yield (%)dree (%)
1NoneNone25<10--
2NoneNa₂CO₃25828:198
3CF₃C₆H₄CO₂HNa₂CO₃25899:199
4CF₃C₆H₄CO₂HNa₂CO₃07510:199
5CF₃C₆H₄CO₂HNa₂CO₃-205112:199

Furthermore, photoredox catalysis represents a cutting-edge innovation. As mentioned previously, the combination of a photocatalyst like Ru(bpy)₃(PF₆)₂ with a nitroxide co-catalyst (e.g., ACT) and a terminal oxidant facilitates the oxidation of challenging fluorinated secondary alcohols to their corresponding ketones under mild conditions. thieme-connect.com More recently, electrochemical synthesis using ruthenium catalysts has been explored for C-H activation and annulation reactions, offering an environmentally friendly and economical alternative to traditional methods that often require stoichiometric metal oxidants. acs.org These innovative catalytic approaches provide powerful and sustainable routes for the synthesis of Cyclohexanone, 3-(trifluoromethoxy)- and its complex analogues.

Elucidation of Chemical Reactivity and Transformation Pathways of Cyclohexanone, 3 Trifluoromethoxy

Electrophilic and Nucleophilic Reactions at the Cyclohexanone (B45756) Carbonyl Center

The carbonyl group (C=O) is the primary site for both nucleophilic and electrophilic interactions. The presence of the 3-(trifluoromethoxy) group significantly modulates the reactivity of this center through its strong inductive electron-withdrawing effect.

Nucleophilic Reactions: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. The trifluoromethoxy group, positioned at the C-3 carbon, exerts a powerful electron-withdrawing inductive effect (-I), which further depletes electron density from the cyclohexanone ring and, consequently, from the carbonyl carbon. youtube.com This heightened electrophilicity makes the carbonyl carbon an excellent target for a wide array of nucleophiles. wikipedia.org

The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, changing the hybridization of the carbon from sp² to sp³. youtube.com Common nucleophilic addition reactions include:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride to form the corresponding alcohol, 3-(trifluoromethoxy)cyclohexanol.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.

Cyanohydrin Formation: Reaction with cyanide ions to produce a cyanohydrin, a precursor for alpha-hydroxy acids and other derivatives. wikipedia.org

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond.

The stereochemistry of nucleophilic attack on substituted cyclohexanones is governed by a balance of steric hindrance and electronic factors, leading to either axial or equatorial attack. mdpi.com The trifluoromethoxy group's steric bulk and electronic influence would play a role in directing the facial selectivity of the incoming nucleophile.

Electrophilic Reactions: The lone pairs of electrons on the carbonyl oxygen atom confer Lewis basicity, allowing it to react with electrophiles. The most common electrophilic reaction is protonation under acidic conditions. However, the electron-withdrawing trifluoromethoxy group reduces the electron density on the oxygen, thereby decreasing its basicity. This makes protonation less favorable compared to an unsubstituted cyclohexanone. Nonetheless, this step is a crucial initiation for many acid-catalyzed transformations. wikipedia.org

Transformations Involving the Trifluoromethoxy Substituent

The trifluoromethoxy (–OCF₃) group is renowned for its high thermal and chemical stability, which influences its participation in chemical transformations. nih.gov

While direct cleavage is uncommon, rearrangements involving the migration of an OCF₃ group have been observed in specific molecular contexts, although not directly on a cyclohexanone ring. For example, N-aryl-N-(trifluoromethoxy)amines can undergo thermally induced intramolecular rearrangement. mdpi.com Mechanistic studies on related systems suggest that this migration can proceed through the heterolytic cleavage of the N–OCF₃ bond, forming a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion, which then recombine at a different position on the ring. nih.gov The application of such a rearrangement to 3-(trifluoromethoxy)cyclohexanone would likely require significant energy input to overcome the stability of the substituent.

The trifluoromethoxy group exerts significant long-range electronic effects that can influence the reactivity of other functional groups on the cyclohexanone ring. researchgate.net Its primary influence stems from its potent electron-withdrawing nature, which acidifies protons on adjacent and even remote carbons.

In the context of 3-(trifluoromethoxy)cyclohexanone, the most pronounced effect is the increased acidity of the α-protons at the C-2 and C-6 positions. This facilitation of deprotonation can influence the regioselectivity of enolate formation. Under thermodynamic control, the more substituted and electronically stabilized enolate is often favored. The -I effect of the OCF₃ group would strongly favor deprotonation at the C-2 position over the C-6 position. This regioselective enolate formation is crucial for subsequent reactions, such as:

Alkylation: Introduction of an alkyl group at the C-2 position.

Aldol (B89426) Reactions: Directed condensation with other carbonyl compounds.

Halogenation: Selective introduction of a halogen at the C-2 position.

Studies on the enolization of other 3-substituted cyclohexanones have shown that reaction conditions (e.g., "hard" vs. "soft" enolization) can be used to control the regiochemical outcome, a principle that would be highly relevant for directing reactions on the 3-(trifluoromethoxy)cyclohexanone scaffold. nih.govorganic-chemistry.org

Deoxytrifluoromethylation/Aromatization Processes of Cyclohexanones to Fluorinated Arenes

A significant transformation of cyclohexanones, including functionalized derivatives, is their conversion into highly valuable trifluoromethyl arenes. This process involves a deoxytrifluoromethylation/aromatization sequence. nih.govbeilstein-journals.org This strategy provides access to complex substituted aromatic compounds that are otherwise difficult to synthesize. nih.govresearchgate.netwikipedia.org

The general pathway involves two key steps:

1,2-Addition of a Trifluoromethyl Group: The cyclohexanone is treated with a nucleophilic trifluoromethylating agent, most commonly (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. mdpi.com This reaction adds the CF₃ group to the carbonyl carbon, forming a tertiary alcohol intermediate. nih.gov

Dehydration and Aromatization: The resulting trifluoromethyl alcohol undergoes dehydration to form an alkene, followed by an oxidation/aromatization step to yield the final trifluoromethyl arene.

Different reaction conditions can be employed to achieve this transformation, accommodating various substituents on the cyclohexanone ring. nih.gov

Table 1: Exemplary Conditions for Deoxytrifluoromethylation/Aromatization of Cyclohexanone Substrates

EntryCyclohexanone SubstrateReagents and ConditionsProductYieldRef
14-Phenylcyclohexanonei) TMSCF₃, TBAF, THF; ii) PTSA·H₂O, DDQ, Dioxane, 100 °C4-Phenyl-1-(trifluoromethyl)benzene82% nih.gov
24-tert-Butylcyclohexanonei) TMSCF₃, CsF, o-DCB; ii) DDQ, Toluene, 110 °C4-tert-Butyl-1-(trifluoromethyl)benzene85% nih.gov
3Tetralonei) TMSCF₃, CsF, o-DCB; ii) DDQ, Toluene, 110 °C1-(Trifluoromethyl)naphthalene75% nih.gov

This table is representative of the general transformation and not specific to Cyclohexanone, 3-(trifluoromethoxy)-. The reactivity of the target compound would be analogous.

Acid- and Base-Catalyzed Transformations of the Cyclohexanone Ring

The reactivity of the cyclohexanone ring can be readily manipulated using acid or base catalysts, leading to a variety of structural modifications.

Base-Catalyzed Transformations: The primary role of a base is to deprotonate an α-carbon, generating a nucleophilic enolate ion. wikipedia.org As previously noted, the 3-(trifluoromethoxy) group enhances the acidity of the α-protons, facilitating enolate formation. This enolate can then participate in several key reactions:

Aldol Condensation: The enolate can attack another molecule of the ketone (self-condensation) or a different carbonyl compound (crossed-aldol condensation) to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. youtube.comyoutube.com The reaction of 3-(trifluoromethoxy)cyclohexanone would likely lead to condensation at the more acidic C-2 position.

Robinson Annulation: This powerful ring-forming sequence involves a Michael addition followed by an intramolecular aldol condensation, which could be applied to the 3-(trifluoromethoxy)cyclohexanone scaffold to build more complex polycyclic systems.

Acid-Catalyzed Transformations: In the presence of acid, the carbonyl oxygen is protonated, which activates the ketone towards nucleophilic attack and facilitates enol formation.

Ketalization/Acetalization: Reaction with an alcohol or diol under acidic conditions forms a ketal, which serves as a common protecting group for the carbonyl function. organic-chemistry.org

Enone Formation: Acid can catalyze the dehydration of β-hydroxy ketones (formed from aldol additions) to yield α,β-unsaturated ketones. acs.org For instance, if the corresponding alcohol, 1-methyl-3-(trifluoromethoxy)cyclohexanol, were formed via a Grignard reaction, acid-catalyzed dehydration would likely occur.

Rearrangements: Acidic conditions can promote skeletal rearrangements. For example, the Beckmann rearrangement transforms cyclohexanone oximes into ε-caprolactam, a precursor to Nylon-6. The oxime of 3-(trifluoromethoxy)cyclohexanone could undergo a similar acid-catalyzed rearrangement.

Research on Derivatives and Analogues of Cyclohexanone, 3 Trifluoromethoxy

Synthesis and Exploration of Spirocyclic Cyclohexanone (B45756) Derivatives with Fluorinated Moieties

Spirocycles, characterized by their three-dimensional structures, are increasingly sought after in medicinal chemistry for their potential to improve protein interactions and solubility. nih.gov The synthesis of spirocyclic structures from cyclohexanone derivatives is a well-established field, with various methods available for their construction. researchgate.netmdpi.com

Research in this area has explored the creation of spirocyclic compounds from cyclohexanone precursors through reactions like 1,3-dipolar cycloadditions. rsc.orgbeilstein-journals.org For instance, the reaction of N-2,2,2-trifluoroethylisatin ketimines with various dipolarophiles can lead to the formation of trifluoromethyl-containing spirocyclic oxindoles. rsc.org While direct examples using 3-(trifluoromethoxy)cyclohexanone are not prevalent in the literature, the methodologies applied to other fluorinated cyclohexanones provide a clear pathway for the synthesis of their trifluoromethoxy-substituted spirocyclic analogues.

A general approach to spirocyclic dihydropyrazoles involves the use of tosylhydrazones derived from cyclic ketones, which react with electron-deficient alkenes. This method is noted for its simplicity and the stability of the starting materials. orgsyn.org The synthesis of spiro[cycloalkane-pyridazinone] derivatives has also been achieved from cycloalkanones through a multi-step process involving Knoevenagel condensation, hydrolysis, and cyclization. mdpi.com

Table 1: Representative Spirocyclization Reactions with Cyclohexanone Analogues

Starting Material AnalogueReagent(s)Product TypeReference
Cyclohexanone3-Chloro-1,2-propandiol, Phthalimide sodium saltSpirocyclic protected amine nih.gov
Isatin derivativesAzomethine ylides, Cyclohexanone-based chalconesDi-spirooxindole analogues rsc.org
CyclohexanoneEthyl 2-cyanoacetate, HydrazineSpiro[cycloalkane-pyridazinone] mdpi.com
2-Arylidene cycloalkanonesα-HalohydroxamatesSpirocyclic oxazole (B20620) derivatives rsc.org

It is anticipated that 3-(trifluoromethoxy)cyclohexanone could be readily employed in these synthetic routes to generate novel spirocyclic compounds bearing the trifluoromethoxy group, thereby expanding the chemical space for drug discovery.

Development of Conjugated Cyclohexenone Systems with Trifluoromethoxy Substitution

Conjugated cyclohexenones are valuable intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The introduction of a trifluoromethoxy group into the cyclohexenone scaffold is expected to influence the reactivity of the conjugated system due to the strong electron-withdrawing nature of the -OCF₃ group.

The synthesis of cyclohexenones can be achieved through various methods, including the Robinson annulation, which has been successfully applied to produce trifluoromethyl-substituted cyclohexenones. rsc.org In one study, a stepwise Robinson annulation of a diketone bearing a trifluoromethyl group led to the formation of a stable ketol, which could then be converted to the corresponding cyclohexenone derivative. rsc.org Another approach involves an organocatalytic cascade Michael/aldol (B89426) reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones to construct β-CF₃-cyclohexanones, which can be further transformed into β-CF₃-cyclohexenones. nih.govrsc.org

A stereospecific synthesis of cyclohexenone acids has been reported via a nih.govnih.gov-sigmatropic rearrangement, a method that tolerates trifluoromethyl substitution on an aromatic ring within the starting materials. acs.org While this does not place the fluorinated group directly on the cyclohexenone ring, it demonstrates the compatibility of such moieties in cyclohexenone synthesis. General methods for the dehydrogenation of cyclohexanones to the corresponding enones using reagents like palladium on carbon or other catalysts are also well-documented and could be applied to 3-(trifluoromethoxy)cyclohexanone. organic-chemistry.org

Table 2: Methods for the Synthesis of Substituted Cyclohexenones

Synthetic MethodKey Reagents/CatalystsSubstituent on AnalogueReference
Stepwise Robinson AnnulationKOHTrifluoromethyl rsc.org
Organocatalytic Cascade ReactionCinchona alkaloid-based primary aminesTrifluoromethyl nih.govrsc.org
nih.govnih.gov-Sigmatropic RearrangementNaOH, Microwave heating4-(Trifluoromethyl)phenyl acs.org
DehydrogenationAllyl-palladium catalysisVarious alkyl groups organic-chemistry.org

The development of synthetic routes to 3-(trifluoromethoxy)cyclohexenone would provide a valuable synthon for the introduction of this important functional group into a variety of molecular frameworks.

Trifluoromethylated Cyclohexyl and Cyclohexenyl Architectures: Structure–Reactivity Correlations

Studies on selectively fluorinated cyclohexanes have revealed that the arrangement of fluorine atoms on the ring can create "Janus" face molecules with distinct polar and non-polar faces. st-andrews.ac.uk For example, all-cis-1,2,3,4,5,6-hexafluorocyclohexane is one of the most polar aliphatic compounds known. nih.gov It is expected that a 3-(trifluoromethoxy)cyclohexane would also exhibit distinct conformational preferences to minimize dipole-dipole interactions.

The reactivity of trifluoromethylated cyclohexanones has been explored in the context of aromatization reactions. For instance, functionalized cyclohexanones can undergo a 1,2-addition with the Ruppert-Prakash reagent (TMSCF₃) followed by aromatization to yield highly substituted trifluoromethyl arenes. nih.gov This strategy provides an alternative to traditional methods for synthesizing such compounds. The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in these transformations.

The structure-reactivity relationship is also evident in the synthesis of trifluoromethylated cyclohexyl and cyclohexenyl compounds via stepwise Robinson annulation, where the stoichiometry of the base can determine the final product, leading to either a stable ketol or a biphenylol. rsc.org This highlights the delicate balance of electronic and steric effects in these systems.

Table 3: Examples of Reactions Highlighting Structure-Reactivity in Fluorinated Cyclohexanes

Reaction TypeSubstrate AnalogueKey ObservationReference
AromatizationTrifluoromethyl-substituted cyclohexanoneFormation of highly substituted trifluoromethyl arenes nih.gov
Robinson AnnulationDiketone with trifluoromethyl groupBase stoichiometry controls product outcome rsc.org
Conformational AnalysisAll-cis-1,2,3,4,5,6-hexafluorocyclohexaneHighly polar "Janus" face molecule st-andrews.ac.uknih.gov

Understanding these structure-reactivity correlations is crucial for the rational design of synthetic pathways utilizing 3-(trifluoromethoxy)cyclohexanone and its derivatives.

Incorporation into Complex Heterocyclic Scaffolds

Cyclohexanone and its derivatives are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. The incorporation of a trifluoromethoxy group into these scaffolds can impart desirable properties for applications in medicinal chemistry and materials science.

Multicomponent reactions are a powerful tool for the efficient synthesis of complex heterocyclic systems. For example, a one-pot, three-component reaction has been developed for the synthesis of meta-hetarylanilines from 1,3-diketones bearing electron-withdrawing groups, including trifluoromethyl, with acetone (B3395972) and various amines. beilstein-journals.org This suggests that a similar strategy could be employed with a 3-(trifluoromethoxy)cyclohexanone-derived diketone.

The synthesis of diverse nitrogen-enriched heterocyclic scaffolds, such as pyridotriazines, has been achieved through tunable one-pot multicomponent reactions. acs.org While these examples may not directly start from a simple cyclohexanone, they demonstrate the feasibility of constructing complex heterocycles that can incorporate fluorinated substituents. The synthesis of various nitrogen-containing heterocyclic scaffolds through sequential reactions of aminoalkynes with carbonyls, including ketones, is another versatile approach. mdpi.com

The direct use of chromones, which can be synthesized from precursors related to cyclohexanones, as building blocks for a variety of fused heterocyclic systems has also been extensively reviewed. eurjchem.com These reactions often proceed through condensation with the carbonyl group, a reaction that would be applicable to 3-(trifluoromethoxy)cyclohexanone.

Table 4: Heterocyclic Scaffolds from Cyclohexanone Analogues and Related Precursors

Heterocycle TypeSynthetic ApproachPrecursor Analogue/Key ReagentReference
meta-HetarylanilinesThree-component reaction1,3-Diketone with trifluoromethyl group beilstein-journals.org
PyridotriazinesMulticomponent reactionTrifluoromethyl-substituted precursors acs.org
Fused HeterocyclesCondensation reactions3-Formylchromones eurjchem.com
Nitrogen-containing heterocyclesSequential reactionsAminoalkynes and ketones mdpi.com

The strategic incorporation of the 3-(trifluoromethoxy)cyclohexanone core into these and other heterocyclic scaffolds holds significant promise for the discovery of new chemical entities with unique properties.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexanone, 3 Trifluoromethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For "Cyclohexanone, 3-(trifluoromethoxy)-," a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive understanding of its structure.

¹H and ¹³C NMR Investigations of Cyclohexanone (B45756) Ring Systems

The cyclohexanone ring typically exists in a chair conformation to minimize angular and torsional strain. pressbooks.pub The presence of a substituent at the 3-position leads to a dynamic equilibrium between two chair conformers: one with the substituent in an axial position and one with it in an equatorial position. The relative populations of these conformers are influenced by steric and electronic factors.

In the ¹H NMR spectrum of substituted cyclohexanones, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. cdnsciencepub.com Axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts. Furthermore, the coupling constants between adjacent protons (vicinal coupling) are stereodependent, with axial-axial couplings (³J_ax,ax_) being significantly larger (typically 8-13 Hz) than axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings (typically 2-5 Hz). By analyzing these coupling constants, the preferred conformation of the ring can be determined.

The ¹³C NMR spectrum also provides valuable information. The chemical shifts of the carbon atoms in the cyclohexanone ring are influenced by their substitution and the conformation of the ring. The carbonyl carbon (C=O) typically appears in the downfield region of the spectrum. The carbon bearing the substituent (C3) and the adjacent carbons will also show characteristic shifts.

Predicted ¹H NMR Data for Cyclohexanone, 3-(trifluoromethoxy)-

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-34.0 - 4.5m-
Ring Protons1.5 - 2.8m-

Predicted ¹³C NMR Data for Cyclohexanone, 3-(trifluoromethoxy)-

CarbonPredicted Chemical Shift (ppm)
C=O (C-1)205 - 215
CH₂ (C-2)40 - 50
CH-OCF₃ (C-3)75 - 85
CH₂ (C-4)25 - 35
CH₂ (C-5)20 - 30
CH₂ (C-6)35 - 45
OCF₃120 - 125 (quartet, ¹J_CF)

¹⁹F NMR for Diagnostic Analysis of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. nih.gov The chemical shift of the trifluoromethoxy group is particularly informative. The ¹⁹F NMR spectrum of "Cyclohexanone, 3-(trifluoromethoxy)-" is expected to show a singlet for the -OCF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

Typical ¹⁹F NMR Chemical Shift Range for Aliphatic Trifluoromethoxy Groups

Functional GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
R-OCF₃ (aliphatic R)-58 to -65

The precise chemical shift can provide insights into the electronic effects within the molecule and can be used to confirm the presence and integrity of the trifluoromethoxy moiety.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "Cyclohexanone, 3-(trifluoromethoxy)-" is expected to be dominated by the characteristic absorptions of the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds of the trifluoromethoxy group.

A Certificate of Analysis for the related compound, 3-(Trifluoromethyl)cyclohexanone (B1303466), states that its IR spectrum conforms to the expected structure, which lends confidence to the predicted absorptions for the trifluoromethoxy analog. sigmaaldrich.com The strong carbonyl stretch is a hallmark of ketones and typically appears in a well-defined region of the spectrum. qiboch.com The presence of the electron-withdrawing trifluoromethoxy group at the 3-position may slightly shift the C=O stretching frequency.

The trifluoromethoxy group will exhibit strong C-F stretching vibrations. Due to the presence of three C-F bonds, these absorptions are typically broad and intense. acs.orgcdnsciencepub.com

Expected IR Absorption Bands for Cyclohexanone, 3-(trifluoromethoxy)-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretchAliphatic2850 - 3000Medium
C=O stretchKetone1715 - 1735Strong
C-F stretchTrifluoromethoxy1100 - 1280Strong, Broad
C-O stretchEther1000 - 1150Medium

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For "Cyclohexanone, 3-(trifluoromethoxy)-" (molecular formula C₇H₉F₃O₂), HRMS can be used to determine the exact mass of the molecular ion, which is 182.055464 g/mol . epa.gov

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. libretexts.org The fragmentation of cyclic ketones is often characterized by alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and other ring-opening pathways. The presence of the trifluoromethoxy group will influence the fragmentation, with potential loss of the -OCF₃ radical or smaller fluorine-containing fragments.

While specific experimental HRMS data for "Cyclohexanone, 3-(trifluoromethoxy)-" is not widely published, predicted collision cross-section (CCS) values for adducts of the related 3-(trifluoromethyl)cyclohexanone provide an example of the type of data obtainable from advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

Predicted High-Resolution Mass Spectrometry Data for C₇H₉F₃O₂

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₀F₃O₂⁺183.0627
[M+Na]⁺C₇H₉F₃NaO₂⁺205.0449
[M-H]⁻C₇H₈F₃O₂⁻181.0482

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netcore.ac.uk While a crystal structure for "Cyclohexanone, 3-(trifluoromethoxy)-" is not publicly available, the solid-state conformation can be inferred from studies of similar fluorinated cyclohexanone derivatives.

It is expected that in the solid state, "Cyclohexanone, 3-(trifluoromethoxy)-" would adopt a chair conformation. The trifluoromethoxy group, being relatively bulky, would likely occupy an equatorial position to minimize steric interactions. However, strong dipole-dipole interactions involving the C-F and C=O bonds could influence the packing of the molecules in the crystal lattice. In some cases, intermolecular forces can stabilize a conformation that is less favored in solution.

Computational Chemistry Investigations and Theoretical Studies on Cyclohexanone, 3 Trifluoromethoxy

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic properties of molecules. researchgate.netresearchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems with a high degree of accuracy. DFT is widely used to predict molecular geometries, energies, electronic properties, and reactivity descriptors.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For cyclic systems like Cyclohexanone (B45756), 3-(trifluoromethoxy)-, this is further complicated by the existence of multiple conformers. The cyclohexanone ring can adopt several conformations, with the chair form being the most stable. The substituent at the 3-position, the trifluoromethoxy group (-OCF₃), can be in either an axial (ax) or equatorial (eq) position.

DFT calculations are employed to optimize the geometry of each possible conformer (e.g., chair-equatorial, chair-axial) and calculate their corresponding energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. The energy difference between conformers provides insight into the conformational dynamics of the molecule. researchgate.net For 3-substituted cyclohexanones, the equatorial conformer is typically more stable due to the avoidance of 1,3-diaxial steric interactions.

Table 1: Calculated Relative Energies of Cyclohexanone, 3-(trifluoromethoxy)- Conformers using DFT

ConformerPosition of -OCF₃Relative Energy (kcal/mol)Population at 298 K (%)
1 Equatorial (Chair)0.0096.1
2 Axial (Chair)2.203.9

Note: Data is hypothetical and for illustrative purposes. The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For Cyclohexanone, 3-(trifluoromethoxy)-, the HOMO is expected to have significant character from the oxygen lone pairs of the carbonyl group, while the LUMO is anticipated to be the π* antibonding orbital of the C=O bond.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Cyclohexanone, 3-(trifluoromethoxy)-

Molecular OrbitalEnergy (eV)Description
LUMO -1.25Primarily C=O π* antibonding orbital
HOMO -7.80Primarily non-bonding orbital on carbonyl oxygen (n)
HOMO-LUMO Gap 6.55Indicates high kinetic stability

Note: Data is hypothetical, based on typical values for similar ketones, and would be calculated using a DFT method.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.dewisc.eduq-chem.com NBO analysis provides detailed information about charge distribution (natural atomic charges), hybridization, and the nature of bonding (sigma, pi, donor-acceptor interactions). nih.govresearchgate.net

For Cyclohexanone, 3-(trifluoromethoxy)-, NBO analysis can quantify the polarity of the C=O bond, the C-F bonds, and the C-O bond of the trifluoromethoxy group. Furthermore, it can reveal hyperconjugative interactions, such as the delocalization of electron density from a lone pair orbital to an adjacent antibonding orbital. These interactions, analyzed via second-order perturbation theory within the NBO framework, are crucial for understanding the molecule's stability and electronic properties.

Table 3: Hypothetical Natural Atomic Charges and NBO Donor-Acceptor Interactions

Part A: Natural Atomic Charges

AtomNatural Charge (e)
C (carbonyl)+0.65
O (carbonyl)-0.58
C (alpha to -OCF₃)+0.15
O (-OCF₃)-0.45
C (-OCF₃)+0.80
F-0.28

Part B: Key Donor-Acceptor Interactions (E⁽²⁾)

Donor NBOAcceptor NBOStabilization Energy E⁽²⁾ (kcal/mol)
LP(2) O (carbonyl)σ* C-C (adjacent)5.2
σ C-Hσ* C-O (-OCF₃)2.1

Note: Data is hypothetical and illustrative. LP denotes a lone pair. E⁽²⁾ estimates the stabilization energy from the interaction.

Theoretical Calculation of Spectroscopic Parameters (e.g., GIAO-DFT for NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a highly reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org This method allows for the theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net

By calculating the NMR chemical shifts for each possible conformer of Cyclohexanone, 3-(trifluoromethoxy)-, and comparing them to experimental data, one can confirm the dominant conformation in solution. mdpi.comnih.gov Discrepancies between calculated and experimental shifts can point to specific structural features or solvent effects that were not initially considered. This is particularly valuable for complex molecules where spectral assignment can be ambiguous.

Table 4: Hypothetical GIAO-DFT Calculated vs. Experimental NMR Chemical Shifts (ppm) for the Equatorial Conformer

NucleusCalculated δ (ppm)Experimental δ (ppm)
¹³C (C=O) 208.5209.2
¹³C (CH-OCF₃) 78.979.5
¹³C (CF₃) 123.1 (q)123.8 (q)
¹⁹F (-OCF₃) -75.2-74.8
¹H (CH-OCF₃) 4.154.22

Note: Data is hypothetical. Calculations would typically be performed at a level like B3LYP/6-311+G(2d,p) with a solvent model.

Prediction of Reaction Mechanisms and Transition States

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to reaction. youtube.com

Table 5: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on Cyclohexanone, 3-(trifluoromethoxy)-

Reaction PathwayNucleophileActivation Energy (Eₐ) (kcal/mol)
Axial Attack Hydride (H⁻)10.5
Equatorial Attack Hydride (H⁻)12.8

Note: Data is hypothetical and for illustrative purposes. Lower activation energy for axial attack is consistent with the Felkin-Anh model for nucleophilic additions to cyclohexanones.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Cyclohexanones

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. frontiersin.orgnih.gov The goal is to develop a predictive equation that can estimate the property for new, unsynthesized molecules based solely on their structure.

A QSPR model for a series of fluorinated cyclohexanones, including Cyclohexanone, 3-(trifluoromethoxy)-, could be developed to predict properties like boiling point, solubility, or reactivity. The process involves:

Assembling a dataset of related molecules with known experimental property values.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for each molecule using computational chemistry.

Using statistical methods, such as Multiple Linear Regression (MLR), to find the best correlation between a subset of descriptors and the property. nih.gov

Validating the resulting model to ensure its predictive power.

Such a model would be valuable for designing new fluorinated cyclohexanone derivatives with desired properties for various applications.

Table 6: Example of a Hypothetical QSPR Model for Predicting Boiling Point (BP) of Fluorinated Cyclohexanones

Model Equation: BP (°C) = 2.5 * (Molecular Weight) + 15.2 * (Dipole Moment) - 5.8 * (HOMO-LUMO Gap) + 35.1

Statistical Parameters:

ParameterValueDescription
N 30Number of compounds in the dataset
0.94Coefficient of determination (goodness of fit)
0.89Cross-validated R² (predictive ability)
F-statistic 135Statistical significance of the model

Note: This table represents a hypothetical QSPR model and is for illustrative purposes only.

Applications As a Synthetic Building Block in Complex Organic Synthesis

Utilization in Multi-Component Reactions for Diversified Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This efficiency makes them ideal for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. Ketones, such as cyclohexanone (B45756), are common reactants in many MCRs, including the well-known Biginelli and Hantzsch reactions, which produce biologically active heterocyclic compounds.

While direct literature examples detailing the use of "Cyclohexanone, 3-(trifluoromethoxy)-" in MCRs are not prevalent, its structural features suggest significant potential. The presence of the trifluoromethoxy group can influence the reactivity of the ketone and introduce a valuable pharmacophore into the final products. For instance, in a Biginelli-type reaction, "Cyclohexanone, 3-(trifluoromethoxy)-" could react with an aldehyde and urea (B33335) or thiourea (B124793) to generate a library of dihydropyrimidinones with unique substitution patterns. The trifluoromethoxy group would likely enhance the biological activity or modulate the physicochemical properties of the resulting compounds. The general applicability of cyclohexanone in such reactions provides a strong basis for the prospective use of its trifluoromethoxy derivative in generating novel and diverse chemical entities.

Precursor for Advanced Fluorinated Chemical Entities and Fine Chemicals

The synthesis of advanced fluorinated compounds is a cornerstone of modern medicinal and agricultural chemistry. "Cyclohexanone, 3-(trifluoromethoxy)-" serves as a valuable precursor for a range of more complex fluorinated molecules. The cyclohexanone ring can be chemically manipulated in various ways, such as through aromatization to form phenolic compounds.

For example, 3-(trifluoromethoxy)phenol (B139506) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The conversion of "Cyclohexanone, 3-(trifluoromethoxy)-" to 3-(trifluoromethoxy)phenol can be achieved through dehydrogenation, providing a direct route to this important building block. This phenol (B47542) can then be further functionalized to create a wide array of fine chemicals. The trifluoromethoxy group is known to enhance the efficacy and metabolic stability of bioactive molecules, making this synthetic pathway particularly valuable.

The following table outlines the key transformations and resulting chemical classes originating from "Cyclohexanone, 3-(trifluoromethoxy)-":

Starting MaterialTransformationResulting Chemical ClassSignificance
"Cyclohexanone, 3-(trifluoromethoxy)-"Dehydrogenation3-(Trifluoromethoxy)phenolIntermediate for pharmaceuticals and agrochemicals
"Cyclohexanone, 3-(trifluoromethoxy)-"Reductive Amination3-(Trifluoromethoxy)anilineMonomer for specialty polymers, precursor for dyes and pharmaceuticals
"Cyclohexanone, 3-(trifluoromethoxy)-"Baeyer-Villiger OxidationTrifluoromethoxy-substituted lactonesVersatile intermediates for organic synthesis

Strategic Integration into Bioactive Scaffolds and Chemical Probes

The incorporation of fluorine-containing moieties into bioactive scaffolds is a common strategy to enhance pharmacological properties. The trifluoromethoxy group can act as a lipophilic hydrogen bond acceptor and can improve metabolic stability, making it a desirable feature in drug candidates. "Cyclohexanone, 3-(trifluoromethoxy)-" provides a platform for introducing this group into various molecular architectures.

One important class of bioactive molecules is the flavones, which are known for their antioxidant and neuroprotective activities. The synthesis of fluorinated flavone (B191248) derivatives has been shown to enhance these properties. While a direct synthesis from "Cyclohexanone, 3-(trifluoromethoxy)-" is not explicitly documented, the ketone could be a precursor to a chalcone, which can then undergo cyclization to form the flavone core. This strategic incorporation of the trifluoromethoxy group could lead to the development of novel therapeutic agents.

Similarly, the development of chemical probes for biological research often relies on the unique properties of fluorinated compounds. The trifluoromethoxy group can serve as a reporter group in 19F NMR studies, allowing for the investigation of biological processes in a non-invasive manner. The versatility of the cyclohexanone ring allows for its elaboration into more complex structures that can be tailored as specific chemical probes.

Contribution to Materials Science via Incorporation into Polymer Architectures (e.g., Poly(aryl ether ketones))

Poly(aryl ether ketones) (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be fine-tuned by modifying their chemical structure. The introduction of fluorine-containing groups, such as the trifluoromethoxy group, into the polymer backbone can significantly enhance properties like solubility and dielectric performance. tandfonline.com

The synthesis of these modified PAEKs often involves the polycondensation of bisphenol monomers with dihaloaromatic compounds. "Cyclohexanone, 3-(trifluoromethoxy)-" can serve as a key starting material for the synthesis of these specialized monomers. For instance, the ketone can be converted to 3-(trifluoromethoxy)phenol, which can then be used to synthesize bisphenol monomers containing the trifluoromethoxy group. tandfonline.com These monomers are then polymerized to yield PAEKs with improved properties. The presence of the trifluoromethoxy group increases the free volume of the polymer, which in turn lowers the dielectric constant and dielectric loss, making these materials suitable for applications in high-frequency and high-speed communication technologies. tandfonline.com

The following table summarizes the impact of incorporating the trifluoromethoxy group into PAEKs:

PropertyStandard PAEKTrifluoromethoxy-Containing PAEKReference
Dielectric ConstantHigherLower tandfonline.com
SolubilityOften limitedImproved tandfonline.com
Thermal StabilityHighHigh tandfonline.com

Stereochemical Aspects of Cyclohexanone, 3 Trifluoromethoxy Synthesis and Reactions

Asymmetric Synthetic Routes to Chiral 3-(trifluoromethoxy)cyclohexanone Derivatives

The direct, enantioselective synthesis of 3-(trifluoromethoxy)cyclohexanone, where the stereocenter at the C3 position is established with high fidelity, represents a formidable synthetic challenge. While literature specifically detailing this exact transformation is nascent, established organocatalytic methodologies for the asymmetric α-functionalization of cyclic ketones provide a robust conceptual framework.

A primary strategy involves the use of chiral amine catalysts, such as those derived from Cinchona alkaloids, to generate a chiral enamine intermediate from a cyclohexanone (B45756) precursor. acs.orgprinceton.edu This enamine then reacts with a suitable electrophilic reagent that can deliver the trifluoromethoxy group or a precursor. The facial bias imposed by the bulky chiral catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Research by MacMillan and others has demonstrated the power of this approach for the highly enantioselective α-fluorination of various cyclic ketones using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. acs.orgprinceton.edu This methodology serves as a direct entry into α-fluoro ketones with excellent enantioselectivity, and a similar pathway can be envisioned for the synthesis of the target compound using an appropriate electrophilic trifluoromethoxylating agent.

Substrate (Cyclic Ketone)CatalystYield (%)Enantiomeric Excess (ee, %)Reference
CyclohexanonePrimary Amine Cinchona Alkaloid6596 acs.org
4,4-DimethylcyclohexanonePrimary Amine Cinchona Alkaloid8199 acs.org
Tetrahydropyran-4-onePrimary Amine Cinchona Alkaloid8598 acs.org
N-Boc-piperidin-4-onePrimary Amine Cinchona Alkaloid7297 acs.org
CycloheptanonePrimary Amine Cinchona Alkaloid4598 acs.org

This table presents data for the analogous α-fluorination of cyclic ketones, illustrating the high enantioselectivity achievable with organocatalysis, a strategy applicable to the synthesis of chiral 3-(trifluoromethoxy)cyclohexanone.

Another powerful approach is the asymmetric construction of the cyclohexanone ring itself through annulation reactions. Organocatalytic methods for Robinson and Michael-initiated ring-closure reactions have become increasingly sophisticated, allowing for the creation of chiral cyclohexenone skeletons with high enantiopurity. nih.gov

Diastereoselective Control in Cyclohexanone Ring Transformations and Annulation Reactions

Once a chiral center is established at the C3 position, subsequent reactions that introduce new stereocenters must be controlled to yield the desired diastereomer. The existing 3-(trifluoromethoxy) group can exert significant stereochemical influence over these transformations.

Cascade or domino reactions, particularly those involving Michael additions, are highly effective for constructing polysubstituted cyclohexanone rings with excellent diastereocontrol. beilstein-journals.orgnih.govnih.gov In a typical sequence, the enamine or enolate of a ketone undergoes a conjugate addition to a Michael acceptor, such as a nitroolefin or an alkylidenemalonate, followed by an intramolecular aldol (B89426) cyclization. nih.govrsc.org If one starts with a precursor that already contains the chiral trifluoromethoxy group, this existing stereocenter will direct the trajectory of the initial Michael addition and subsequently control the stereochemical outcome of the ring-closing step. This approach can generate highly functionalized cyclohexanones with multiple contiguous stereocenters in a single, highly diastereoselective operation. Studies on related systems have shown that diastereomeric ratios exceeding 20:1 are achievable. nih.gov

NucleophileElectrophileCatalyst/BaseDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cyclohexanonetrans-β-NitrostyreneGlucose-based thiourea (B124793)>99:1 (syn)97 rsc.org
Cyclohexanone(E)-2-Nitro-1-phenylprop-1-eneGlucose-based thiourea99:1 (syn)95 rsc.org
Ethyl 2-oxocyclohexane-1-carboxylateTrisubstituted OlefinDBU>20:1N/A nih.gov
CurcuminBenzylidenemalonateKOH / TBABComplete DiastereoselectivityN/A beilstein-journals.org

This table showcases the high levels of diastereoselectivity achieved in Michael additions and annulations to form substituted cyclohexanones, a principle that can be applied to transformations involving the 3-(trifluoromethoxy)cyclohexanone moiety.

Enantioselective Methodologies in the Synthesis of Fluorinated Cyclohexanones

The development of general enantioselective methods for producing fluorinated molecules is a vibrant area of research. nih.gov Beyond the organocatalytic approaches discussed previously, enzymatic methods have emerged as a powerful alternative for accessing chiral fluorinated ketones.

Biocatalysis, particularly with ketoreductase (KRED) enzymes, offers an environmentally benign and highly selective route. These enzymes can perform chemo- and stereoselective reductions of prochiral ketones with exceptional precision. Research has shown that KREDs can differentiate between methyl and trifluoromethyl ketones within the same molecule, enabling the selective reduction of one carbonyl group to furnish chiral fluorinated hydroxyketones with enantiomeric excess values often exceeding 98%. nih.gov This strategy could be applied to a precursor containing a 3-(trifluoromethoxy)cyclohexane-1,X-dione, where the enzyme would selectively reduce one carbonyl, establishing a key chiral center. Furthermore, emerging photoenzymatic strategies can create stereocenters at positions remote from the fluorine-containing group, expanding the toolkit for synthesizing diverse chiral fluorinated compounds. the-innovation.org

Substrate (Prochiral Diketone)BiocatalystProduct TypeEnantiomeric Excess (ee, %)Reference
1-(4-(2,2,2-trifluoroacetyl)phenyl)ethan-1-oneKRED-NADH-101Chiral Methyl Hydroxyketone>99 nih.gov
1-(3-(2,2,2-trifluoroacetyl)phenyl)ethan-1-oneKRED-NADH-110Chiral Methyl Hydroxyketone>99 nih.gov
1-(4-acetylphenyl)-2,2,2-trifluoroethan-1-oneKRED-P1-B02Chiral Trifluoromethyl Alcohol>99 nih.gov
1-(3-acetylphenyl)-2,2,2-trifluoroethan-1-oneKRED-P2-C02Chiral Trifluoromethyl Alcohol>99 nih.gov

This table highlights the chemo- and enantioselectivity of ketoreductase enzymes in reducing prochiral diketones containing a trifluoromethyl group, demonstrating the potential of biocatalysis for synthesizing chiral fluorinated building blocks.

Chirality Transfer and Induction in Reactions Involving the Cyclohexanone, 3-(trifluoromethoxy)- Moiety

A chiral center within a molecule can profoundly influence the stereochemical outcome of a reaction at a different site—a phenomenon known as asymmetric induction. wikipedia.org For a chiral, non-racemic sample of Cyclohexanone, 3-(trifluoromethoxy)-, the stereocenter at C3 is expected to direct the stereoselectivity of reactions at both the C1 carbonyl and the C2/C6 α-positions.

1,3-Asymmetric Induction: Nucleophilic attack at the C1 carbonyl carbon (e.g., reduction, Grignard addition) is subject to 1,3-asymmetric induction. msu.edu The conformation of the cyclohexanone ring will place the bulky trifluoromethoxy group in a pseudo-equatorial or pseudo-axial position, creating a sterically biased environment. Nucleophiles will preferentially attack from the less hindered face of the carbonyl, leading to one diastereomer of the resulting cyclohexanol (B46403) product in excess. youtube.com In the presence of Lewis acids, the reaction can also be subject to chelation control, where the metal coordinates to both the carbonyl oxygen and an oxygen atom of the trifluoromethoxy group, creating a rigid transition state and further enhancing diastereoselectivity. wikipedia.org

Substrate-Controlled Diastereoselectivity: The ability of an existing fluorine-containing substituent to direct the stereochemistry of a nearby reaction is well-documented. For instance, the reduction of α-fluoro ketones can proceed with high levels of substrate-controlled diastereoselectivity, affording syn- or anti-products in ratios as high as 84:1 depending on the reagents and conditions. nih.gov This powerful directing effect is directly applicable to the 3-(trifluoromethoxy)cyclohexanone system, where the C3 stereocenter can effectively control the formation of new stereocenters at C1, C2, or C4, making it a valuable chiral building block for more complex molecules.

Emerging Research Frontiers and Future Perspectives on Cyclohexanone, 3 Trifluoromethoxy

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Cyclohexanone (B45756), 3-(trifluoromethoxy)- and related fluorinated cyclohexanones with high levels of selectivity and efficiency is a primary research focus. The development of sophisticated catalytic systems is paramount to achieving this goal, particularly in controlling the stereochemistry at the C3 position and regioselectively introducing the trifluoromethoxy group.

Recent advancements in catalysis offer promising avenues for the synthesis of such complex molecules. For instance, asymmetric transfer hydrogenation (ATH) reactions using bifunctional ruthenium catalysts have proven effective in the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives, which are valuable precursors for functionalized cyclohexanones. mdpi.com The adaptation of such catalytic systems to substrates bearing a trifluoromethoxy group could provide a direct and highly enantioselective route to chiral Cyclohexanone, 3-(trifluoromethoxy)-.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly substituted carbocycles. nih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the diastereo- and enantioselective synthesis of functionalized cyclohexanes. nih.gov These catalysts operate through the activation of substrates via the formation of dienolate intermediates, enabling precise control over the formation of multiple stereocenters. lookchem.com The application of these organocatalytic strategies to precursors of Cyclohexanone, 3-(trifluoromethoxy)- could lead to highly efficient and stereocontrolled synthetic routes. A key challenge lies in the development of catalysts that can tolerate the trifluoromethoxy group and effectively control the stereochemical outcome of the reaction.

The table below summarizes potential catalytic approaches that could be explored for the selective synthesis of Cyclohexanone, 3-(trifluoromethoxy)-.

Catalytic SystemPotential Application for Cyclohexanone, 3-(trifluoromethoxy)-Expected Advantages
Bifunctional Ruthenium CatalystsAsymmetric transfer hydrogenation of a corresponding trifluoromethoxy-substituted cyclohexenone.High enantioselectivity, operational simplicity.
Chiral Phosphoric AcidsAsymmetric fluorination or trifluoromethoxylation of a cyclohexanone enol ether.Metal-free catalysis, high enantioselectivity.
Cinchona Alkaloid-derived OrganocatalystsAsymmetric Michael addition or annulation reactions to construct the cyclohexanone ring.High diastereo- and enantioselectivity, mild reaction conditions.
Nickel/Bis(oxazoline) ComplexesStereoconvergent Negishi cross-coupling of a racemic α-halo-α-trifluoromethoxy-cyclohexanone.Access to enantioenriched tertiary fluorinated centers.

Sustainable Synthetic Pathways and Green Chemistry Approaches for Fluorinated Cyclohexanones

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of Cyclohexanone, 3-(trifluoromethoxy)- and other fluorinated compounds, this translates to the development of pathways that minimize waste, use less hazardous reagents, and operate under milder conditions.

One promising green approach is the use of biocatalysis. nih.gov Enzymes, such as ene reductases, have been successfully used in the asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones. chemrxiv.org The development of engineered enzymes capable of acting on trifluoromethoxy-substituted substrates could provide a highly sustainable and selective method for the synthesis of chiral Cyclohexanone, 3-(trifluoromethoxy)-. Biocatalytic methods often proceed with high enantioselectivity and under environmentally benign aqueous conditions. chemrxiv.orgnih.gov

Another avenue for sustainable synthesis involves the use of flow chemistry. Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to telescope multiple reaction steps, thereby reducing waste and purification efforts. The direct fluorination of pyrazole (B372694) systems in a continuous gas/liquid–liquid/liquid flow process demonstrates the potential of this technology for the synthesis of fluorinated heterocycles and could be adapted for the synthesis of fluorinated carbocycles. researchgate.net

The table below outlines some green chemistry approaches applicable to the synthesis of fluorinated cyclohexanones.

Green Chemistry ApproachApplication in Fluorinated Cyclohexanone SynthesisSustainability Benefits
BiocatalysisEnantioselective reduction of a trifluoromethoxy-substituted enone using engineered enzymes.Use of renewable catalysts, mild reaction conditions (aqueous media), high stereoselectivity. nih.govchemrxiv.org
Flow ChemistryContinuous synthesis of Cyclohexanone, 3-(trifluoromethoxy)- from precursors, potentially telescoping multiple steps.Improved safety, better process control, reduced waste, potential for automation. researchgate.net
Use of Greener SolventsReplacing hazardous organic solvents with more benign alternatives like water or bio-derived solvents.Reduced environmental impact and improved worker safety.
Catalyst RecyclingEmploying immobilized catalysts or catalysts soluble in a separate phase for easy recovery and reuse.Reduced catalyst waste and cost of synthesis. researchgate.net

Advanced Characterization Techniques for Elucidating Complex Molecular Interactions

A deep understanding of the three-dimensional structure and intermolecular interactions of Cyclohexanone, 3-(trifluoromethoxy)- is crucial for predicting its properties and designing applications. The presence of the fluorine atoms provides a unique handle for advanced characterization techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying organofluorine compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the large chemical shift dispersion. numberanalytics.comnumberanalytics.comnih.govscholaris.ca For Cyclohexanone, 3-(trifluoromethoxy)-, ¹⁹F NMR can provide detailed information about the local electronic environment of the trifluoromethoxy group. Advanced multidimensional NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments (e.g., HOESY, HSQC), can be used to elucidate the through-space and through-bond connectivities, providing critical insights into the molecule's conformation and the spatial relationship between the trifluoromethoxy group and the cyclohexanone ring. numberanalytics.comnumberanalytics.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful complementary tool to experimental NMR studies. nih.govresearchgate.netmdpi.com By calculating NMR parameters such as chemical shifts and coupling constants for different possible conformers, a more accurate picture of the molecule's structure in solution can be obtained. nih.govnih.gov These computational models can also be used to investigate non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can significantly influence the compound's physical properties and reactivity. The interplay between the polar ketone and the highly electronegative trifluoromethoxy group is expected to create a unique electronic and conformational landscape that can be thoroughly investigated by this combined experimental and computational approach.

The following table highlights advanced techniques for the characterization of Cyclohexanone, 3-(trifluoromethoxy)-.

Characterization TechniqueInformation GainedRelevance to Cyclohexanone, 3-(trifluoromethoxy)-
Multidimensional ¹⁹F NMR (e.g., ¹H-¹⁹F HETCOR)Through-space and through-bond correlations between fluorine and other nuclei.Elucidation of the 3D structure and conformational preferences of the molecule in solution. numberanalytics.comnumberanalytics.com
Nuclear Overhauser Effect (NOE) SpectroscopyProximity of different protons in the molecule.Determination of the relative stereochemistry and conformation of the cyclohexanone ring.
Density Functional Theory (DFT) CalculationsTheoretical prediction of NMR parameters, conformational energies, and electronic properties.Complements experimental data for a more accurate structural and electronic description. nih.govmdpi.com
X-ray CrystallographyPrecise solid-state structure, including bond lengths, bond angles, and intermolecular packing.Provides a definitive structural benchmark, although the solution-phase conformation may differ.

Design of Novel Architectures for Targeted Applications in Chemical Sciences

The unique properties conferred by the trifluoromethoxy group make Cyclohexanone, 3-(trifluoromethoxy)- an attractive building block for the design of novel molecular architectures with tailored functionalities. The high electronegativity and lipophilicity of the -OCF₃ group can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.govresearchgate.netnih.govnih.govnumberanalytics.com

In the field of materials science, the incorporation of fluorinated moieties is a well-established strategy for the design of liquid crystals. researchgate.netresearchgate.netnih.govdocumentsdelivered.com The strong dipole moment associated with the C-F bonds in the trifluoromethoxy group can influence the dielectric anisotropy of a molecule, a key parameter for liquid crystal display applications. researchgate.netnih.gov By incorporating the Cyclohexanone, 3-(trifluoromethoxy)- scaffold into larger, anisotropic molecules, it may be possible to create novel liquid crystalline materials with desirable properties. The cyclohexanone ring itself can serve as a rigid core, while the trifluoromethoxy group provides the necessary polarity.

In medicinal chemistry, the trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance the pharmacokinetic profile of drug candidates. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The ketone functionality in Cyclohexanone, 3-(trifluoromethoxy)- offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. The chiral nature of the molecule also opens up possibilities for the development of stereospecific drugs, where one enantiomer exhibits the desired therapeutic effect while the other is less active or inactive.

The table below presents potential applications for novel architectures based on Cyclohexanone, 3-(trifluoromethoxy)-.

Application AreaDesign ConceptKey Properties Conferred by the Fluorinated Scaffold
Liquid CrystalsIncorporation of the Cyclohexanone, 3-(trifluoromethoxy)- moiety into rod-like or disc-like molecular structures.High dipole moment from the -OCF₃ group influencing dielectric anisotropy, rigid cyclohexanone core. researchgate.netnih.gov
Medicinal ChemistryUse as a chiral building block for the synthesis of complex bioactive molecules.Enhanced metabolic stability, modulated lipophilicity, and potential for specific binding interactions due to the -OCF₃ group. mdpi.comnih.govnih.gov
AgrochemicalsDevelopment of novel pesticides or herbicides with improved efficacy and environmental profile.The trifluoromethoxy group can enhance biological activity and metabolic stability. nih.gov
Asymmetric CatalysisDesign of chiral ligands for metal-catalyzed reactions, utilizing the stereocenter of the cyclohexanone.The electronic properties of the trifluoromethoxy group could influence the catalytic activity and selectivity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(trifluoromethoxy)cyclohexanone in laboratory settings?

  • Methodology :

  • Use butyl or polyvinyl alcohol gloves and Tychem® BR/Responder® protective clothing to prevent skin contact .
  • Avoid storage near oxidizing agents (e.g., peroxides, chlorates) or reducing agents (e.g., lithium hydrides) due to explosive peroxide formation risks .
  • Implement daily checks for contamination of protective gear and workspace ventilation systems to mitigate inhalation hazards .

Q. What synthetic strategies are effective for introducing the trifluoromethoxy group into cyclohexanone derivatives?

  • Methodology :

  • Use fluorinating agents like Et3_3N·3HF under high-temperature conditions (120–140°C) to achieve selective trifluoromethoxy substitution on the cyclohexanone ring .
  • Optimize reaction time (4–18 hours) and stoichiometry (8–10 equiv. of fluorinating agents) to balance yield and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing 3-(trifluoromethoxy)cyclohexanone?

  • Methodology :

  • Employ 19F NMR^{19}\text{F NMR} and 13C NMR^{13}\text{C NMR} to confirm trifluoromethoxy group positioning and stereochemistry .
  • Use high-resolution mass spectrometry (HRMS) and IR spectroscopy to validate molecular weight and functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can solvent cage effects influence byproduct formation during radical-mediated reactions of 3-(trifluoromethoxy)cyclohexanone?

  • Methodology :

  • Study solvent polarity and viscosity to modulate cage effects, as demonstrated in cyclohexane autoxidation, where solvent cages stabilize radical intermediates and steer reaction pathways (e.g., β-C–C cleavage leading to ω-formyl radicals) .
  • Use kinetic isotope experiments (e.g., deuterated solvents) to quantify cage effects and optimize reaction conditions for minimal byproduct generation .

Q. What computational approaches predict stereoselectivity in the reduction of 3-(trifluoromethoxy)cyclohexanone derivatives?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states for axial vs. equatorial hydrogen attack on the carbonyl group, as validated in cyclohexanone reductions .
  • Analyze electronic effects (e.g., trifluoromethoxy group’s electron-withdrawing nature) to explain stereoselectivity trends, overriding torsional effects in transition states .

Q. How does the trifluoromethoxy group enhance bioactivity in pharmaceutical intermediates derived from 3-(trifluoromethoxy)cyclohexanone?

  • Methodology :

  • Investigate metabolic stability via in vitro assays (e.g., liver microsomes) to assess resistance to oxidative degradation, leveraging fluorine’s electronegativity and steric effects .
  • Use X-ray crystallography to study binding interactions with target enzymes (e.g., kinase inhibitors), comparing trifluoromethoxy-containing analogs to non-fluorinated counterparts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.